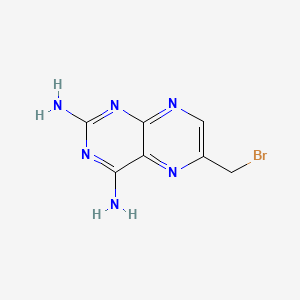

6-(Bromometil)pteridina-2,4-diamina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine involves the conversion of 6-(Bromomethyl)-2,4-pteridinediamine hydrobromide to 2-amino-6-(bromomethyl)-4(1H)-pteridinone hydrobromide by treatment with hydrobromic acid. This intermediate is crucial for attaching the (2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl group to side-chain precursors of folic acid analogues (Piper, McCaleb, & Montgomery, 1987).

Molecular Structure Analysis

The molecular structure of 6-(Bromomethyl)pteridine-2,4-diamine and its derivatives is characterized by the presence of a bromomethyl group attached to the pteridine ring, which is essential for subsequent chemical modifications. The structure of these compounds has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography, to confirm their configurations and understand their chemical behavior.

Chemical Reactions and Properties

6-(Bromomethyl)pteridine-2,4-diamine undergoes nucleophilic displacement reactions to produce a variety of derivatives. These reactions are fundamental in synthesizing compounds related to methotrexate and aminopterin, although none of the derivatives showed antileukemic activity in initial screenings (Montgomery et al., 1979).

Aplicaciones Científicas De Investigación

Investigación Farmacéutica

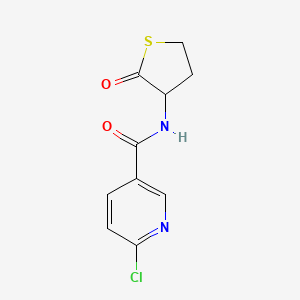

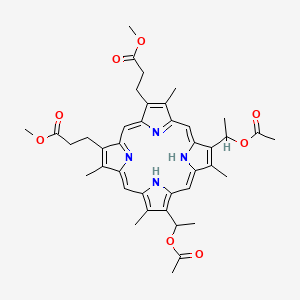

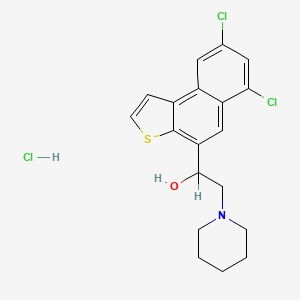

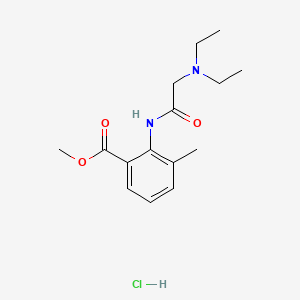

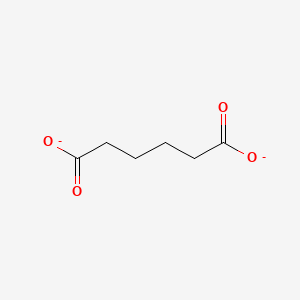

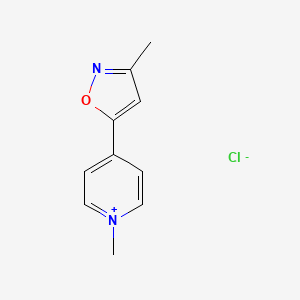

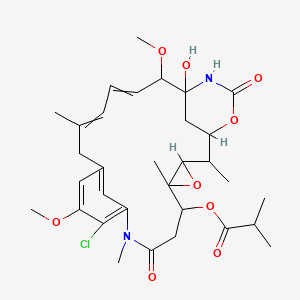

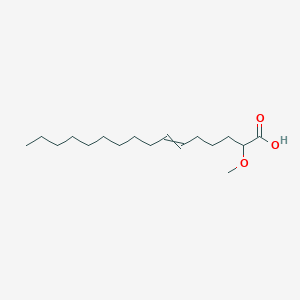

6-(Bromometil)pteridina-2,4-diamina: es un intermedio clave en la síntesis de varios compuestos farmacéuticos. Se ha utilizado en la preparación de nuevos derivados del metotrexato, que sirven como agentes antirreumáticos {svg_1}. Además, juega un papel en el desarrollo de inhibidores de la reductasa de pteridina, que se exploran por su potencial en el tratamiento de enfermedades parasitarias {svg_2}.

Química Medicinal

En química medicinal, este compuesto es fundamental en la síntesis de moléculas complejas con posibles actividades biológicas. Su grupo bromometilo facilita la unión de grupos pteridinilmetilo a precursores de la cadena lateral de análogos del ácido fólico, que son cruciales en el estudio de antagonistas del folato y agentes antimaláricos.

Química Analítica

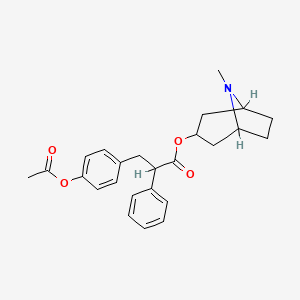

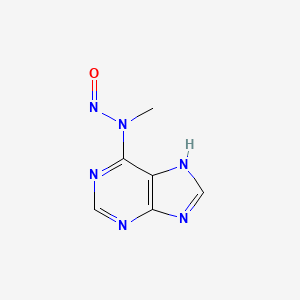

Los derivados del compuesto se pueden caracterizar mediante diversas técnicas espectroscópicas, lo que proporciona información sobre su reactividad y potencial para modificaciones adicionales. Esto es esencial para comprender el comportamiento de estos compuestos en diferentes entornos químicos y optimizar las condiciones para su uso en síntesis y aplicaciones {svg_3}.

Síntesis Química

This compound: se somete a reacciones de desplazamiento nucleofílico para producir una variedad de derivados de pteridina. Estos derivados son valiosos para explorar la química de la pteridina y las posibles aplicaciones biológicas, incluso si no presentan actividad antileucémica.

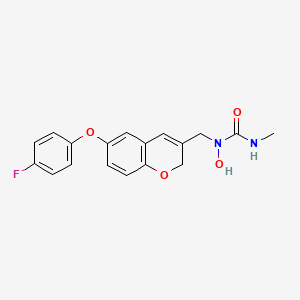

Usos Industriales

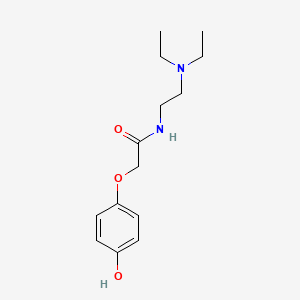

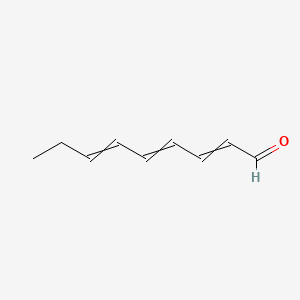

Este compuesto encuentra aplicaciones en la industria química también. Se utiliza como intermedio en la síntesis de colorantes, materiales fotosensibles y catalizadores. Su estabilidad y reactividad lo convierten en un componente valioso en la producción de diversos productos químicos industriales {svg_4}.

Aplicaciones en Bioquímica

En bioquímica, el compuesto se utiliza para estudios de inhibición enzimática. Ha mostrado potencial como inhibidor de la enzima nitroaldosa, que participa en la regulación del crecimiento celular. Esta propiedad se está explorando para comprender y potencialmente tratar ciertos tipos de leucemia {svg_5}.

Mecanismo De Acción

Target of Action

The primary target of 6-(Bromomethyl)pteridine-2,4-diamine is thymidylate synthase . This enzyme plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

6-(Bromomethyl)pteridine-2,4-diamine interacts with its target by inhibiting the function of thymidylate synthase . It also affects membrane transport and chloride ion influx, which are necessary for the proliferation of tumor cells .

Biochemical Pathways

By inhibiting thymidylate synthase, 6-(Bromomethyl)pteridine-2,4-diamine disrupts the synthesis of dTMP. This leads to a decrease in the availability of thymidine for DNA synthesis, thereby inhibiting the replication of DNA . The compound also affects the biochemical pathways related to membrane transport and chloride ion influx .

Pharmacokinetics

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that the compound may have specific storage requirements to maintain its stability and bioavailability.

Result of Action

The inhibition of DNA replication by 6-(Bromomethyl)pteridine-2,4-diamine can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . This makes the compound a potential candidate for cancer therapy .

Action Environment

The action of 6-(Bromomethyl)pteridine-2,4-diamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may in turn influence its interaction with its target . Additionally, the temperature and the presence of other substances in the environment can also affect the stability and efficacy of the compound .

Safety and Hazards

Propiedades

IUPAC Name |

6-(bromomethyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRBZALCJHZGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208106 | |

| Record name | 6-Bromomethyl-2,4-pteridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59368-16-0 | |

| Record name | 6-Bromomethyl-2,4-pteridinediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059368160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromomethyl-2,4-pteridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1204201.png)